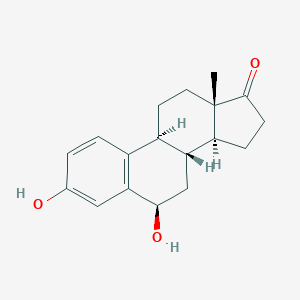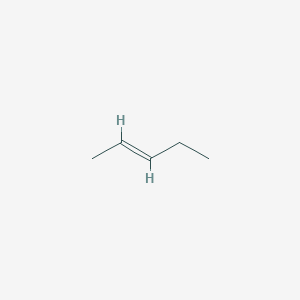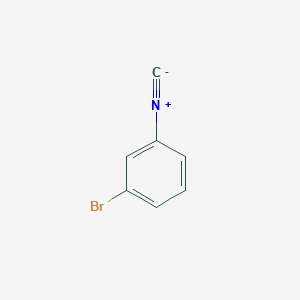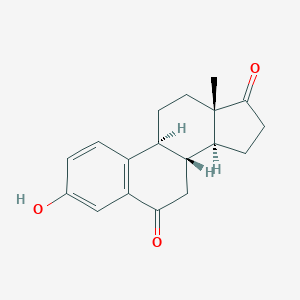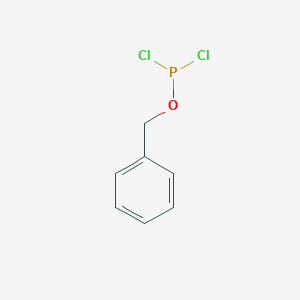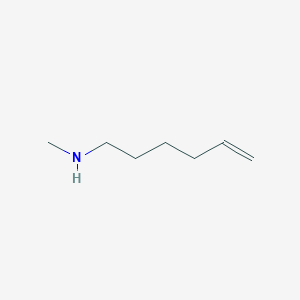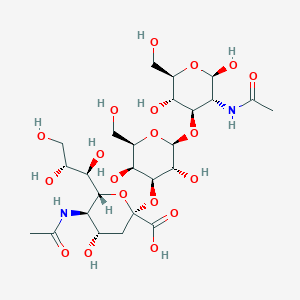
Neu5Acalpha2-3Galbeta1-3GlcNAcbeta
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neu5Acalpha2-3Galbeta1-3GlcNAcbeta is a complex sugar molecule that plays an essential role in various biological processes. This molecule is found in the cell surface of many organisms, including humans, and is involved in cell-cell communication, immune response, and pathogen recognition. In recent years, Neu5Acalpha2-3Galbeta1-3GlcNAcbeta has gained significant attention in the scientific community due to its potential applications in various fields, including medical research, biotechnology, and drug development.
Applications De Recherche Scientifique
Influenza Virus Inhibition : Research has shown that glycopolymers carrying multivalent sialyl oligosaccharides units, including Neu5Acalpha2-3Galbeta1-3GalNAcbeta, are effective in inhibiting infection by human influenza viruses. This suggests potential applications in developing antiviral treatments (Totani et al., 2003).
Ganglioside Discrimination : A study utilizing nanoelectrospray ionization tandem mass spectrometry established a method for differentiating isomeric alpha2-3 and alpha2-6 sialylated neolacto-series monosialogangliosides. This has implications for analytical chemistry and possibly for diagnostic applications (Meisen et al., 2003).
Lectin Binding and Cancer Treatment : Mistletoe lectin I (ML-I), known for its potential in cancer treatment, has been found to have a strict preference for gangliosides and glycoproteins with terminal Neu5Acalpha2-6Galbeta1-4GlcNAc residues. Understanding this specificity can aid in therapeutic applications and possibly in enhancing the efficacy of ML-I in cancer immunotherapy (Müthing et al., 2004).
Role in Erythrocyte Glycosylation : A study on erythrocytes from beta1,4-galactosyltransferase knockout mice indicated that the absence of this enzyme affects the galactosylation of core 2 O-glycans, resulting in the expression of Neu5Acalpha2-3Galbeta1-3(GlcNAcbeta1-6)GalNAc. This finding has implications for understanding the glycosylation processes in erythroid cells (Kotani et al., 1999).
Influenza Virus Receptor Binding : Another study identified that H5N1 chicken influenza viruses display a high binding affinity for Neu5Acalpha2-3Galbeta1-4(6-HSO3)GlcNAc-containing receptors. This research can contribute to understanding the mechanisms of virus-host interactions and could assist in the development of more effective antiviral strategies (Gambaryan et al., 2004).
Detection and Differentiation of Carbohydrate Structures : Techniques for the differentiation of sialylated oligosaccharides, including those containing Neu5Acalpha2-3Galbeta1-4Glc, have been developed. These methods are crucial for biochemical research and could have applications in diagnostic technologies (Nakamura et al., 1998).
Propriétés
Numéro CAS |
142434-22-8 |
|---|---|
Nom du produit |
Neu5Acalpha2-3Galbeta1-3GlcNAcbeta |
Formule moléculaire |
C25H42N2O19 |
Poids moléculaire |
674.6 g/mol |
Nom IUPAC |
(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C25H42N2O19/c1-7(31)26-13-9(33)3-25(24(40)41,45-20(13)15(35)10(34)4-28)46-21-17(37)12(6-30)43-23(18(21)38)44-19-14(27-8(2)32)22(39)42-11(5-29)16(19)36/h9-23,28-30,33-39H,3-6H2,1-2H3,(H,26,31)(H,27,32)(H,40,41)/t9-,10+,11+,12+,13+,14+,15+,16+,17-,18+,19+,20+,21-,22+,23-,25-/m0/s1 |
Clé InChI |
KMRCGPSUZRGVOV-CTFHGZAXSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O)NC(=O)C)CO)O)O |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)O)NC(=O)C)CO)O)O |
SMILES canonique |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)O)NC(=O)C)CO)O)O |
Synonymes |
alpha-Neu5Ac-2-3-Gal-1-3-GlcNAc alpha-Neup5Ac-2-3-Galp-1-3-GlcpNAc NGGNAc O-(5-acetamido-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosylonic acid)-(2-3)-O-galactopyranosyl-(1-3)-2-acetamido-2-deoxyglucopyranose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



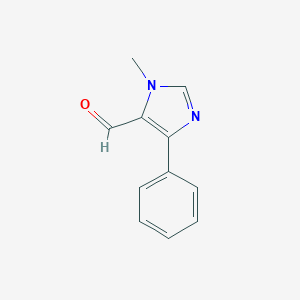
![2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol](/img/structure/B123479.png)
![2-(3-Hydroxybutan-2-yl)-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B123480.png)
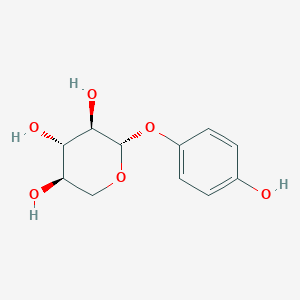
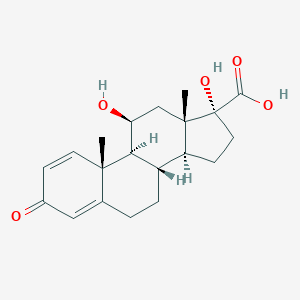
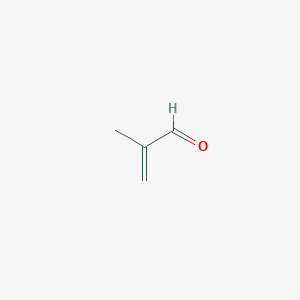
![4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]aniline](/img/structure/B123486.png)
